Product packaging for 1,6-Dimethyluracil(Cat. No.:CAS No. 1627-27-6)

1,6-Dimethyluracil

Cat. No.: B3048257
CAS No.: 1627-27-6
M. Wt: 140.14 g/mol
InChI Key: OCUWGDBSGJMUNG-UHFFFAOYSA-N
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Description

Evolution and Significance of Uracil (B121893) Derivatives in Organic and Supramolecular Chemistry

The pyrimidine (B1678525) ring system is a vital heterocyclic scaffold found in nature, most notably in the nucleobases cytosine, thymine, and uracil, which are fundamental components of DNA and RNA. wikipedia.orgmicrobenotes.com The discovery and synthesis of pyrimidine derivatives have been pivotal in the advancement of medicinal chemistry and molecular biology. gsconlinepress.comsemanticscholar.org Uracil and its derivatives are particularly significant; for instance, the well-known anticancer drug 5-fluorouracil (B62378) operates by inhibiting a key enzyme in nucleotide biosynthesis.

The versatility of the pyrimidine structure allows for extensive functionalization, leading to a vast library of compounds with diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. mdpi.comijpsr.com In organic synthesis, uracil derivatives serve as versatile building blocks for constructing more complex fused heterocyclic systems.

In the realm of supramolecular chemistry, uracil derivatives are exemplary models for studying non-covalent interactions. The arrangement of hydrogen bond donors (N-H groups) and acceptors (C=O groups) in the uracil ring facilitates predictable self-assembly into higher-order structures like tapes, rosettes, and sheets. nih.govnih.gov This behavior is crucial for understanding molecular recognition events in biological systems and for designing novel materials and molecular devices based on hydrogen-bonded networks. tue.nlacs.org

Structural Context of 1,6-Dimethyluracil within Pyrimidine Scaffolds and Synthetic Analogs

This compound, systematically named 1,6-dimethylpyrimidine-2,4(1H,3H)-dione, belongs to the family of N-alkylated pyrimidine derivatives. Its core structure is the uracil ring, a planar, aromatic heterocycle, with methyl groups substituting hydrogen atoms at the nitrogen in position 1 and the carbon in position 6. usbio.netlgcstandards.comambeed.com

The properties and reactivity of the uracil ring are influenced by its substituents. Electrophilic substitution is generally favored at the electron-rich C5-position. wikipedia.org The methylation at N1 and C6 in this compound alters the molecule's electronic properties and steric profile compared to unsubstituted uracil or its more commonly studied isomer, 1,3-dimethyluracil (B184088).

While a vast body of research exists for many uracil derivatives, this compound itself is a notably less-studied compound. Chemical supplier catalogs confirm its existence and commercial availability, listing its Chemical Abstracts Service (CAS) number as 1627-27-6. usbio.netlgcstandards.comlgcstandards.comchemexpress.cn One supplier notes its use as a reagent in the preparation of thio-uracil derivatives and certain adenosine (B11128) receptor antagonists. usbio.net However, a comprehensive review of scientific literature reveals a significant lack of detailed research findings—such as synthetic methodologies, reaction chemistry, or in-depth structural analysis—published specifically on this isomer.

The scientific literature is rich with studies on closely related synthetic analogs. For example, 6-chloro-1,3-dimethyluracil (B186940) is used as a precursor in nitration reactions and acid-catalyzed photoreactions. nih.govresearchgate.net Acyclic and carbocyclic analogues of uracil nucleosides have been synthesized to explore their potential as antiviral agents. nih.govnih.gov Furthermore, extensive research has been conducted on 5-substituted uracil derivatives to develop new antiviral and anticancer agents. mdpi.com These examples underscore the broad synthetic and medicinal interest in the uracil scaffold, even as specific isomers like this compound remain largely unexplored in published literature.

Due to the limited availability of specific research data for this compound, it is not possible to provide detailed research findings or data tables for this specific compound at this time. The information presented serves to place this compound within the broader, well-established context of uracil chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O2 B3048257 1,6-Dimethyluracil CAS No. 1627-27-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,6-dimethylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4-3-5(9)7-6(10)8(4)2/h3H,1-2H3,(H,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUWGDBSGJMUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=O)N1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40442329
Record name 1,6-dimethyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1627-27-6
Record name 1,6-dimethyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Chemical Reactivity of 1,6 Dimethyluracil and Its Derivatives

Nucleophilic and Electrophilic Pathways on the Dimethyluracil Core

The electronic nature of the uracil (B121893) ring, with its electron-withdrawing carbonyl groups and nitrogen atoms, dictates the primary sites for electrophilic and nucleophilic attack. The C-5 position is generally electron-rich and susceptible to electrophilic substitution, while the C-6 position is more electrophilic and prone to nucleophilic attack.

The C-5 and C-6 positions of the uracil ring form a reactive double bond. Typically, the C-5 position behaves as a nucleophile, reacting with various electrophiles. Conversely, the C-6 position is susceptible to attack by nucleophiles.

Umpolung of Reactivity : The concept of "umpolung," or polarity inversion, describes the modification of a functional group to reverse its inherent polarity. wikipedia.org In the context of uracil derivatives, this can be achieved by introducing specific substituents. For instance, the presence of a cyano group at the C-6 position of 1,3-dimethyluracil (B184088) induces an umpolung of reactivity at the C-5 position. This modified uracil derivative, 6-cyano-1,3-dimethyluracil, reacts with thiolate ions, which are nucleophiles, at the C-5 position to yield 5-alkyl- or 5-aryl-thio-1,3-dimethyluracils. rsc.org This is a reversal of the normal reactivity where the C-5 position would typically undergo electrophilic attack. rsc.org

Adduct Formation : The C5-C6 double bond of dimethyluracils can undergo addition reactions to form various adducts. For example, the reaction of 1,3-dimethyluracil with the sulfate (B86663) radical (SO₄•⁻) leads to the formation of a C(5)-OH adduct radical with a high yield (≥ 90%). nih.govsigmaaldrich.com This intermediate is formed through the addition of the sulfate radical to the uracil ring, followed by a rapid reaction with water. nih.gov

Substituents on the dimethyluracil core, such as amino and alkyl groups, have their own characteristic reactivities.

Amino Substituents : The 6-amino group in 6-amino-1,3-dimethyluracil (B104193) is nucleophilic and can react with various electrophiles. For instance, it undergoes condensation reactions with aromatic aldehydes to form aryl-bis(6-amino-1,3-dimethyluracil-5-yl) methanes. researchgate.net It can also react with aliphatic aldehydes in formic acid to produce fused heterocyclic systems like pyrido[2,3-d][6,5-d']dipyrimidines. researchgate.net Furthermore, reactions of 6-amino-1,3-dimethyl-5-nitrosouracil (B1265697) with thiols can lead to a variety of products through both condensation and redox pathways, including the formation of pteridine (B1203161) and purine (B94841) derivatives. rsc.org

Alkyl Substituents : The methyl group at the C-6 position of 1,3,6-trimethyluracil (B79590) influences its reaction with oxidizing agents like the sulfate radical. The radical cation formed from 1,3,6-trimethyluracil reacts with water to yield a C(5)-OH,C(6)-yl radical, which propagates a chain reaction with peroxodisulphate. epa.gov In contrast, the methyl group at the C-5 position of 1,3-dimethylthymine (B183395) (1,3,5-trimethyluracil) can be deprotonated after the formation of the radical cation, leading to a different reaction pathway. epa.gov

Ring Transformations and Rearrangement Processes of Dimethyluracils

The pyrimidine (B1678525) ring of dimethyluracils can undergo significant structural changes, including transformations into other heterocyclic systems. For example, 6-azauracil (B101635) derivatives, which are structurally related to uracils, can undergo a novel ring contraction. When treated with organolithium reagents like t-butyllithium, 1,3-dimethyl-5-bromo-6-azauracil rearranges to form imidazole (B134444) derivatives. sci-hub.st This transformation highlights the potential for the pyrimidine core to serve as a scaffold for the synthesis of different heterocyclic structures.

Redox Chemistry and Radical Chain Reactions (e.g., with Peroxodisulphate)

1,3-Dimethyluracil exhibits notable reactivity in redox reactions, particularly with strong oxidizing agents like peroxodisulphate. The reaction is initiated by the sulfate radical (SO₄•⁻), which is generated from peroxodisulphate.

The sulfate radical reacts with 1,3-dimethyluracil at a diffusion-controlled rate (k = 5 x 10⁹ dm³ mol⁻¹ s⁻¹). nih.govsigmaaldrich.com This initial reaction primarily forms the 1,3-DMU C(5)-OH adduct radical. nih.govsigmaaldrich.com This adduct radical can then react further with peroxodisulphate, propagating a chain reaction, especially at low dose rates. nih.govsigmaaldrich.com The main product of this chain reaction is cis-5,6-dihydro-5,6-dihydroxy-1,3-dimethyluracil. nih.govsigmaaldrich.com A key intermediate in the chain propagation is believed to be the 1,3-DMU-5-OH-6-SO₄•⁻ radical. nih.gov

The table below summarizes the key steps and rate constants in the reaction of 1,3-dimethyluracil with peroxodisulphate.

Reaction StepReactantsProduct(s)Rate Constant (k)
Initiation 1,3-Dimethyluracil + SO₄•⁻1,3-DMU C(5)-OH adduct radical5 x 10⁹ dm³ mol⁻¹ s⁻¹ nih.govsigmaaldrich.com
Propagation 1,3-DMU C(5)-OH adduct + S₂O₈²⁻1,3-DMU-5-OH-6-SO₄•⁻ radical2.1 x 10⁵ dm³ mol⁻¹ s⁻¹ nih.gov
Propagation 1,3-DMU-5-OH-6-SO₄•⁻ radical + 1,3-DMUSulfate intermediate + 1,3-DMU radical~1.2 x 10⁴ dm³ mol⁻¹ s⁻¹ nih.gov
Hydrolysis Sulfate intermediatecis-5,6-dihydro-5,6-dihydroxy-1,3-dimethyluracil + H₂SO₄-

A similar chain reaction is observed with 1,3,6-trimethyluracil, where the sulfate radical leads to the formation of glycols and 1,3,6-trimethylisobarbituric acid. epa.gov However, 1,3-dimethylthymine does not undergo a significant chain reaction under the same conditions, indicating a strong influence of the substituent pattern on the reaction mechanism. epa.gov

Photochemical and Radiolytic Reactions of Dimethylated Uracils

Exposure of 1,6-dimethyluracil and its derivatives to gamma radiation (radiolysis) or UV light (photochemistry) can induce specific chemical transformations.

Radiolysis : The γ-radiolysis of 1,3-dimethyluracil in alcoholic solutions (methanol, ethanol (B145695), 2-propanol) leads to the regioselective addition of a hydroxyalkyl group at the C-6 position of the pyrimidine ring. iaea.org This reaction is proposed to proceed through a one-electron reduction of the 1,3-dimethyluracil molecule. iaea.org This contrasts with the radical-induced reactions with peroxodisulphate, which primarily involve addition at the C-5 position.

The table below shows the products of the radiolytic reactions of 1,3-dimethyluracil in different alcohols.

AlcoholProduct
Methanol 6-Hydroxymethyl-1,3-dimethyluracil
Ethanol 6-(1-Hydroxyethyl)-1,3-dimethyluracil
2-Propanol 6-(2-Hydroxy-2-propyl)-1,3-dimethyluracil

This regioselectivity provides a synthetic route to C-6 functionalized uracil derivatives.

Comprehensive Spectroscopic Characterization of 1,6 Dimethyluracil and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern organic chemistry for determining molecular structure. It exploits the magnetic properties of atomic nuclei, providing detailed information about the connectivity, environment, and relative orientation of atoms within a molecule.

Advanced ¹H and ¹³C NMR Techniques for Structural Elucidation and Tautomerism Studies

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable tools for unequivocally assigning the structure of synthesized compounds, including uracil (B121893) derivatives. The chemical shift (δ) of a nucleus is highly sensitive to its electronic environment, providing clues about the functional groups and neighboring atoms. For uracil analogs, ¹H NMR spectra typically reveal distinct signals for aromatic and aliphatic protons, while ¹³C NMR spectra offer information on the carbon backbone, including carbonyl carbons, olefinic carbons, and methyl groups.

Studies on various uracil derivatives, such as those involving mercury complexes of 1,3-dimethyluracil (B184088), have utilized ¹H and ¹⁹⁹Hg NMR to establish structural assignments and solution behavior acs.org. Furthermore, the potential for tautomerism in heterocyclic systems like uracils means that NMR can be employed to identify different tautomeric forms present in solution. While specific ¹H and ¹³C NMR data for 1,6-Dimethyluracil are not detailed in the provided search results, these techniques are standard for confirming the presence of methyl groups and the characteristic pyrimidine (B1678525) ring signals in related compounds researchgate.netchemicalbook.com. The interpretation of these spectra often involves comparison with known compounds and computational predictions researchgate.netresearchgate.net.

Dynamic NMR Studies of Intramolecular Conformations and Hindered Rotations

Dynamic NMR (DNMR) spectroscopy is crucial for investigating molecules that undergo conformational changes or restricted rotations on the NMR timescale. By varying the temperature of the NMR experiment, researchers can capture different dynamic processes. At high temperatures, molecules may undergo rapid interconversion between conformers, resulting in averaged NMR signals. As the temperature is lowered, these processes slow down, leading to the observation of distinct signals for each conformer or even the resolution of individual rotamers libretexts.orgunibas.it.

Research on derivatives of 1,3-dimethyluracil has demonstrated the utility of variable-temperature ¹H NMR in studying dynamic processes. For instance, bis-(6-amino-1,3-dimethyluracil-5-yl)-methane derivatives have shown evidence of dynamic processes involving rotations of the uracil rings and amino groups, with activation free energies determined for these conformational isomerizations researchgate.net. Such studies are vital for understanding the flexibility and preferred spatial arrangements of molecules, which can influence their biological activity and chemical reactivity. The study of hindered rotations around single bonds, such as those involving methyl groups or amide functionalities, is a common application of DNMR libretexts.orgresearchgate.net.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules, providing direct information about the functional groups present and their bonding environments.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is highly effective for identifying the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation at characteristic frequencies. For uracil derivatives, key functional groups include carbonyl (C=O), C-N, and C-H bonds. The carbonyl stretching vibration, typically appearing in the region of 1650-1750 cm⁻¹, is a strong indicator of the pyrimidine ring's structure ieeesem.comlibretexts.orgmdpi.com. Other characteristic bands include C-N stretching vibrations and C-H stretching and bending modes from methyl substituents ieeesem.comresearchgate.net. FTIR has been instrumental in confirming the structures of synthesized uracil-based compounds, with observed peaks aligning with expected functional group absorptions researchgate.net. It is also sensitive to polar bonds, making it useful for analyzing changes in molecular structure upon reaction or degradation mdpi.comsurfacesciencewestern.com.

Table 4.1: Characteristic FTIR Absorption Frequencies for Uracil Derivatives

Functional Group / BondTypical Absorption Range (cm⁻¹)Notes
C=O (Carbonyl Stretch)1650 – 1750Strong band, indicative of the uracil ring structure.
C-N (Stretch)1200 – 1400Found in the pyrimidine ring system.
C-H (Aliphatic Stretch)2850 – 3000Associated with methyl groups.
C-H (Aliphatic Bend)1350 – 1470Methyl bending modes.
N-H (Stretch)3100 – 3500Present in amino-substituted uracils or if tautomerism occurs.
O-H (Stretch)3200 – 3600Present in hydroxyl-substituted uracils or in tautomeric forms.

Raman Spectroscopy and Resonance Raman for Excited-State Structural Dynamics

Raman spectroscopy complements FTIR by providing information on different vibrational modes, particularly those involving non-polar bonds (e.g., C=C, C-C) surfacesciencewestern.com. Resonance Raman spectroscopy, where the excitation wavelength is tuned to an electronic absorption band of the molecule, significantly enhances the intensity of Raman scattering for specific vibrational modes that are coupled to the electronic transition. This technique is exceptionally powerful for probing the structural changes that occur in the excited state of molecules.

Studies on 1,3-dimethyluracil (DMU) and its analogs, such as 5,6-dimethyluracil and 5-bromo-1,3-dimethyluracil, have employed resonance Raman spectroscopy to investigate their initial excited-state structural dynamics uoguelph.canih.govacs.orgnih.gov. These investigations, often coupled with quantum mechanical calculations (e.g., Density Functional Theory, CASSCF), aim to elucidate the geometry changes, vibrational frequencies, and decay pathways (e.g., conical intersections, intersystem crossing) following photoexcitation nih.govacs.org. The analysis of resonance Raman intensity patterns allows researchers to determine excited-state slopes and broadening parameters, providing quantitative insights into the molecular motions occurring immediately after light absorption nih.gov.

Crystallographic and Supramolecular Investigations of 1,6 Dimethyluracil Architectures

Crystal Packing Motifs and Supramolecular Assemblies

The crystal packing of uracil (B121893) derivatives is predominantly directed by hydrogen bonds, which are the strongest intermolecular forces involved and often determine the preferred molecular arrangement. scispace.com In uracil-based structures, the N-H groups act as hydrogen bond donors, while the carbonyl (C=O) groups serve as acceptors.

A common and recurring supramolecular motif in many 6-substituted uracil derivatives is the formation of centrosymmetric dimers. nih.govacs.org These dimers are typically formed through two N–H···O hydrogen bonds, creating a stable R²₂(8) graph set notation. This dimeric building unit is a foundational element in the crystal structures of many related compounds, such as 6-methyluracil (B20015). nih.govacs.org

These primary dimeric units can further self-assemble into more complex architectures. In the various polymorphic forms of 6-methyluracil, these dimers organize into layered structures. nih.govacs.org The orientation of these layers relative to the crystallographic planes can differ between polymorphs, highlighting the subtlety of crystal packing. nih.gov For instance, in three metastable forms of 6-methyluracil (6MU_I, 6MU_III, and 6MU_IV), the layers are parallel to the (100) crystallographic plane, whereas in the most stable form (6MU_II), the layers are parallel to the (001) plane. nih.gov Similar layered arrangements driven by hydrogen bonding are observed in compounds like 6-amino-1,3-dimethyluracil (B104193), which forms an extensive two-dimensional network. scispace.com

Table 1: Common Intermolecular Interactions in Uracil Derivatives

Interaction Type Donor Acceptor Typical Role in Crystal Packing
Hydrogen Bond N-H O=C Formation of primary synthons like dimers and chains. scispace.comnih.gov
Hydrogen Bond C-H O=C Secondary interactions stabilizing the larger assembly. figshare.com
Halogen Bond C-X (e.g., Cl, I) O=C Connects primary motifs into higher-dimensional networks. nih.govmdpi.com
π–π Stacking Uracil Ring Uracil Ring Contributes to the stabilization of layered structures. figshare.com

Polymorphism and Co-crystallization Phenomena Involving Dimethyluracils

Polymorphism

Polymorphism is the capacity of a solid material to exist in multiple crystalline forms, each having a different arrangement of molecules in the crystal lattice. wikipedia.org These different forms, or polymorphs, can exhibit distinct physicochemical properties, including solubility, stability, and melting point. wikipedia.org The phenomenon is well-documented in the uracil family, with 6-methyluracil serving as a prime example. nih.govacs.org

Experimental and quantum chemical studies have identified at least four polymorphic modifications of 6-methyluracil. nih.gov These forms were characterized using X-ray diffraction (XRD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy. nih.gov Calculations of lattice energies revealed that one form (6MU_I), which is used in the pharmaceutical industry, is metastable along with two newly discovered forms (6MU_III and 6MU_IV). nih.gov The most stable polymorph was identified as 6MU_II. nih.govacs.org

The stability differences arise from variations in the intermolecular interactions and packing arrangements. nih.gov Although a centrosymmetric dimer is the fundamental building block in all four polymorphs, the way these dimers are interconnected varies, leading to differences in interaction energies within and between the layers of the crystal structure. nih.gov The relative stability of the polymorphs correlates with the ratio of these interaction energies. nih.gov

Table 2: Characterization Data for 6-Methyluracil Polymorphs

Polymorph Stability Crystal System Space Group Key Structural Motif
6MU_I Metastable Monoclinic P2₁/c Layered structure parallel to (100) plane. nih.gov
6MU_II Stable Monoclinic P2₁/c Layered structure parallel to (001) plane. nih.gov
6MU_III Metastable Monoclinic P2₁/c Layered structure parallel to (100) plane. nih.gov
6MU_IV Metastable Monoclinic P2₁/c Layered structure parallel to (100) plane. nih.gov

Co-crystallization

Co-crystallization is a technique used to design new solid forms by combining an active pharmaceutical ingredient (API) with a benign coformer molecule in a specific stoichiometric ratio within a crystal lattice. nih.govnih.gov This approach is a powerful tool in crystal engineering to modify the physicochemical properties of a substance without altering its chemical structure. nih.gov Co-crystals are held together by non-covalent interactions, predominantly hydrogen bonding. mdpi.comresearchgate.net

Uracil derivatives are excellent candidates for co-crystallization due to their hydrogen bonding capabilities. mdpi.comnih.gov They can be combined with various coformers that have complementary functional groups to form robust supramolecular synthons. iucr.org For example, new halogen-bonded co-crystals have been reported containing uracil derivatives and 1,2,4,5-tetrafluoro-3,6-diiodobenzene as a coformer. mdpi.comnih.gov In these structures, the crystal packing is a result of a balance between N-H···O hydrogen bonds between the uracil moieties and C-I···O halogen bonds involving the coformer. mdpi.com

The methods for preparing co-crystals are varied and include solvent evaporation, slurry crystallization, and grinding (mechanochemistry). nih.govmdpi.com The choice of method can be critical in obtaining high-quality crystals suitable for structural analysis. nih.gov The formation of co-crystals can be screened and confirmed using techniques like DSC, which would show a melting point different from that of the individual components, and powder XRD, which would reveal a unique diffraction pattern for the new crystalline phase. nih.gov

Computational Chemistry and Theoretical Modeling of 1,6 Dimethyluracil

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental characteristics of molecules at the electronic level. wikipedia.org These "first-principles" methods solve the electronic Schrödinger equation to predict a wide range of molecular properties with high accuracy. wikipedia.org

Geometry Optimization and Electronic Structure Determination

A foundational step in computational chemistry involves determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For derivatives of uracil (B121893), methods like DFT are employed to find the equilibrium geometry. researchgate.netresearchgate.net For instance, studies on the related compound 6-Amino-1,3-dimethyluracil (B104193) have utilized DFT with the B3LYP functional and a 6-311G(d,p) basis set for full structure optimization. researchgate.net Similar approaches can be applied to 1,6-dimethyluracil to predict its bond lengths, bond angles, and dihedral angles.

Thermochemical Properties: Enthalpies of Formation and Proton Affinities

Proton affinity (PA) is a measure of a molecule's basicity in the gas phase. Experimental and theoretical studies on various dimethylated uracils have been conducted. researchgate.netconcytec.gob.pecsic.es For example, the experimental PA values for 1,5-dimethyluracil and 5,6-dimethyluracil have been determined and are in good agreement with theoretical values calculated at the B3LYP/6–311++G(3df,2p) level of theory. researchgate.netconcytec.gob.pe Research indicates that the position of methylation on the uracil ring has a relatively small effect on the proton affinity. concytec.gob.pecsic.es This suggests that the PA of this compound would be in a similar range to other dimethylated isomers.

CompoundGas-Phase Enthalpy of Formation (kJ/mol)Proton Affinity (kJ/mol)Computational Method
5,6-Dimethyluracil-376.2 ± 2.6 (Experimental)896.4 ± 8.4 (Experimental)G3, G4, B3LYP/6–311++G(3df,2p)
1,3,5-Trimethyluracil-355.9 ± 3.0 (Experimental)N/AG3, G4
1,3,5,6-Tetramethyluracil-381.7 ± 2.8 (Experimental)N/AG3, G4
1,5-DimethyluracilN/A890.0 ± 8.4 (Experimental)B3LYP/6–311++G(3df,2p)

Prediction of Spectroscopic Data and Molecular Properties (e.g., Molecular Polarizability)

Quantum chemical calculations are instrumental in predicting spectroscopic data, which aids in the interpretation of experimental spectra. For instance, DFT calculations at the B3LYP/6-31+G(d) level of theory have been used to compute the vibrational frequencies of 1,3-dimethyluracil (B184088). acs.org These theoretical frequencies, when appropriately scaled, show good agreement with experimental FT-Raman and resonance Raman spectra, allowing for detailed vibrational assignments. acs.orgresearchgate.net

Molecular properties such as the molecular polarizability, which describes how the electron cloud of a molecule is distorted by an external electric field, can also be calculated. neliti.comjournalnx.com Studies on related compounds like 5-fluoro-1,3-dimethyl uracil have employed both Hartree-Fock (HF) and DFT (B3LYP) methods with the 6-311++G(d,p) basis set to determine the mean polarizability and first-order hyperpolarizability. neliti.comjournalnx.com These calculations are crucial for understanding the non-linear optical (NLO) properties of molecules.

PropertyCompoundCalculated ValueComputational Method
Vibrational Frequencies1,3-DimethyluracilVarious modes predictedB3LYP/6-31+G(d)
Mean Polarizability (α)5-Fluoro-1,3-dimethyl uracilValue in esuHF/6-311++G(d,p), B3LYP/6-311++G(d,p)
First-Order Hyperpolarizability (β)5-Fluoro-1,3-dimethyl uracil0.07243×10-37 esuB3LYP/6-311++G(d,p)

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the time-dependent behavior of molecules, offering insights into their dynamics and interactions in various environments. mdpi.comwustl.edu

Investigation of Molecular Conformational Dynamics

MD simulations can be used to explore the conformational landscape of a molecule, identifying stable conformers and the energy barriers between them. cresset-group.comcopernicus.org For flexible molecules, understanding the accessible conformations is key to comprehending their biological activity and physical properties. nih.gov While specific MD studies on this compound are scarce, computational analyses of the tautomers of 1,3-dimethyluracil using MP2 and DFT methods have been performed to determine the most stable structures resulting from internal rotations of the methyl groups and keto-enol tautomerism. researchgate.net Such studies reveal the relative energies of different conformers and can elucidate the dynamic processes governing their interconversion.

Simulation of Intermolecular Interactions in Condensed Phases

In the condensed phase, such as in solution or in a crystal, intermolecular interactions play a crucial role in determining the structure and properties of a system. gatech.edunih.gov MD simulations can model these interactions explicitly, providing a detailed picture of how molecules interact with each other and with their environment. mdpi.com For example, simulations can reveal the nature and dynamics of hydrogen bonding, stacking interactions, and solvent effects. mdpi.comnih.gov Studies on the ionization of 1,3-dimethyluracil dimers have shown that proton transfer can occur even in the absence of hydrogen bonds, a process that can be investigated in detail using ab initio MD simulations. escholarship.org Simulating this compound in a condensed phase would provide valuable information on its aggregation behavior, solvation structure, and how intermolecular forces influence its conformational preferences.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. nih.govmdpi.com These models are valuable for predicting the properties of new or unsynthesized compounds based on their molecular structure, thereby guiding experimental efforts and accelerating materials and drug discovery. nih.govresearchgate.net The core principle of QSPR lies in the idea that the structure of a molecule, encoded in various molecular descriptors, inherently determines its properties. mdpi.comresearchgate.net

The development of a QSPR model involves several key steps:

Data Compilation and Curation: Gathering a dataset of compounds with experimentally determined values for the property of interest. nih.gov

Descriptor Calculation: Generating a large number of molecular descriptors for each compound using software that calculates parameters based on quantum chemistry, molecular topology, and geometry. mdpi.comunimore.it

Variable Selection: Identifying the most relevant descriptors that have the strongest correlation with the property being modeled. mdpi.com

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or non-linear approaches such as Artificial Neural Networks (ANN) to create the mathematical equation relating the selected descriptors to the property. mdpi.comresearchgate.net

Model Validation: Assessing the statistical significance, robustness, and predictive power of the model using internal and external validation techniques. researchgate.netunimore.it

While specific QSPR models exclusively for this compound are not extensively detailed in the provided search results, the principles of QSPR are broadly applicable. For a molecule like this compound, QSPR could be employed to predict a wide range of properties.

Table 1: Potential Applications of QSPR for this compound

Property to PredictRelevant Descriptors (Examples)Potential Application
Boiling Point Molecular weight, van der Waals volume, polarizability, dipole momentProcess design and control in chemical synthesis. unimore.it
Solubility LogP (octanol-water partition coefficient), polar surface area, hydrogen bond donors/acceptorsFormulation development, understanding biological absorption. researchgate.net
Chromatographic Retention Time Topological indices, electronic descriptorsAnalytical method development and optimization. unimore.it
UV-Vis Spectral Absorbance HOMO-LUMO energy gap, oscillator strengthsPredicting analytical response in HPLC-UV detection. researchgate.net

The accuracy of a QSPR model is highly dependent on the quality and diversity of the training data and the relevance of the chosen descriptors. mdpi.com For uracil derivatives, descriptors related to hydrogen bonding capacity, molecular shape, and electronic distribution would likely be critical in building predictive models.

Exploration of Tautomerism and Isomeric Stability

Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. numberanalytics.com Uracil and its derivatives can exist in various tautomeric forms, primarily the lactam (keto) and lactim (enol) forms. The relative stability of these tautomers is crucial as it can significantly influence the molecule's chemical reactivity, physical properties, and biological function. Computational chemistry provides powerful tools to investigate the energetics of these different forms.

For this compound, the presence of methyl groups at the N1 and C6 positions influences the tautomeric landscape. The methylation at N1 prevents proton migration from that site, simplifying the possible tautomeric equilibria compared to unsubstituted uracil.

Theoretical studies, often employing high-level quantum chemical methods like G3 and G4 or Density Functional Theory (DFT), are used to calculate the energies of different isomers and tautomers. researchgate.net These calculations help determine the most stable form in the gas phase or in solution.

Computational investigations on related methylated uracils have shown that the diketo (lactam) form is generally the most stable tautomer. Theoretical calculations on the proton affinity and basicity of methylated uracil derivatives indicate that the most stable protonated forms often correspond to the enol structures. researchgate.net

For instance, in a study of 5,6-diaminouracil (B14702) derivatives, dynamic NMR experiments and DFT calculations were used to distinguish between regioisomers, tautomers, and conformers. mdpi.com It was found that temperature did not alter the ratio of species in solution, which helped exclude the presence of multiple tautomers in that specific case. mdpi.com

The stability of isomers can be quantified by calculating their relative Gibbs free energies (ΔG) or enthalpies of formation. researchgate.nettubitak.gov.tr A lower energy value indicates a more stable isomer. For example, DFT calculations on positional isomers of a different heterocyclic system showed an energy difference of 11.2 kcal/mol between the two isomers, clearly identifying the more stable configuration. tubitak.gov.tr

Table 2: Theoretical Methods for Studying Tautomerism and Isomeric Stability

Computational MethodInformation ObtainedRelevance to this compound
Density Functional Theory (DFT) Optimized molecular geometries, relative energies, free energies, reaction barriers. tubitak.gov.trDetermining the most stable tautomeric and isomeric forms, investigating the energy barriers for interconversion.
G3/G4 Theory Highly accurate gas-phase enthalpies of formation. researchgate.netProviding benchmark energetic data for the different isomers of this compound.
COSMO (Conductor-like Screening Model) Simulates solvent effects on tautomeric equilibria. researchgate.netPredicting the predominant tautomeric form in different solvents.
Connectivity-Based Hierarchy (CBH) Accurate heats of formation for biomolecules. researchgate.netCalculating precise thermochemical data for this compound and its isomers.

Chemical Design and Derivatization of 1,6 Dimethyluracil for Advanced Chemical Applications

Synthesis of Novel Heterocyclic Systems Fused to the Dimethyluracil Ring

The strategic functionalization of the dimethyluracil ring system allows for the construction of complex fused heterocyclic architectures. These methods often leverage multicomponent reactions, offering efficient pathways to diverse molecular libraries.

Pyrido[2,3-d]pyrimidine (B1209978) Derivatives

Pyrido[2,3-d]pyrimidines, a class of fused heterocycles, have been synthesized through various efficient one-pot, three-component reactions involving 6-amino-1,3-dimethyluracil (B104193). These methods typically combine an aromatic aldehyde, an active methylene (B1212753) compound (such as malononitrile), and 6-amino-1,3-dimethyluracil.

Catalyzed Condensations: Several catalytic systems have been employed to facilitate these cyclocondensation reactions. For instance, tetra-n-butylammonium bromide (TBAB) has been used as a catalyst in ethanol (B145695) at 50 °C, yielding pyrido[2,3-d]pyrimidine derivatives in high yields ranging from 73% to 95% scielo.org.mx. Alternatively, lactic acid has been utilized as an inexpensive and eco-friendly catalyst under solvent-free conditions at 90 °C, providing good to excellent yields and short reaction times niscpr.res.in. Nanocrystalline MgO in water at 80 °C has also proven effective, affording yields between 84% and 96% oiccpress.com. Furthermore, bismuth(III) triflate (Bi(OTf)3) has been employed as a catalyst in ethanol at 80 °C, demonstrating high efficiency in synthesizing these fused systems scirp.org.

Friedländer Condensation: Derivatives of 6-amino-1,3-dimethyluracil, such as 6-amino-5-formyluracil, can also serve as precursors for pyrido[2,3-d]pyrimidines via Friedländer condensation with cyclic active methylene ketones researchgate.net.

Table 1: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

Method/CatalystReactants (besides 6-amino-1,3-dimethyluracil)SolventTemperatureTimeYield RangeReference
TBAB (3-component)Arylglyoxal, Barbituric acid derivativeEthanol50 °CShort73-95% scielo.org.mx
Lactic AcidAromatic aldehyde, MalononitrileSolvent-free90 °CShortGood/Excellent niscpr.res.in
Nanocrystalline MgOAromatic aldehyde, MalononitrileWater80 °CVaries84-96% oiccpress.com
Bi(OTf)3 (3-component)Malononitrile, Aromatic aldehydeEthanol80 °CVariesHigh scirp.org

Pyrimido[4,5-b]azepine Frameworks

The construction of pyrimido[4,5-b]azepine frameworks has been achieved through reactions involving donor-acceptor cyclopropanes and 6-amino-1,3-dimethyluracil. A scandium trifluoromethanesulfonate (B1224126) (Sc(OTf)3) catalyzed reaction facilitates the ring opening of donor-acceptor cyclopropanes via nucleophilic attack at the C(5) atom of the aminouracil. The resulting products can then undergo cyclization under basic conditions to form 6,7-dihydro-1H-pyrimido[4,5-b]azepine-2,4,8-triones acs.orgresearchgate.netacs.org. An alternative multi-step approach involves the use of 6-chloro-1,3-dimethyluracil (B186940), followed by nucleophilic substitution with amino acids, acylation, and Dieckmann cyclization thieme-connect.com.

Table 2: Synthesis of Pyrimido[4,5-b]azepine Frameworks

Method/CatalystReactantsSolventConditionsYieldReference
Sc(OTf)3Donor-acceptor cyclopropanes, 6-amino-1,3-dimethyluracilMeCNReflux (2-10 h)Not specified acs.orgresearchgate.netacs.org
Multi-step6-chloro-1,3-dimethyluracil, amino acids, etc.VariesVariesVaries thieme-connect.com

Triazole, Oxazolidinone, and Thiazolidinone Analogues

The incorporation of triazole, oxazolidinone, and thiazolidinone moieties onto the dimethyluracil scaffold has been explored through various synthetic routes.

Triazole Derivatives: New series of 1,2,4-triazole (B32235) derivatives have been synthesized from 6-amino-1,3-dimethyluracil. The process typically begins with the reaction of 6-amino-1,3-dimethyluracil with ethyl chloroacetate (B1199739) to form an ester derivative. This ester is then converted into semicarbazide, thiosemicarbazide, or hydrazide derivatives, which subsequently undergo cyclization in alkaline media to yield the target 1,2,4-triazoles sciencescholar.usresearchgate.net. A related pathway allows for the formation of 1,3,4-triazole derivatives through cyclization with carbon disulfide followed by reaction with hydrazine (B178648) hydrate (B1144303) sciencescholar.usresearchgate.net.

Oxazolidinone and Thiazolidinone Derivatives: The synthesis of thiazolidin-4-one and related five-membered heterocycles often starts with the formation of Schiff bases. 6-amino-1,3-dimethyluracil is reacted with various aromatic aldehydes in ethanol, typically with a catalytic amount of glacial acetic acid, to yield these Schiff bases researchcommons.orgresearchcommons.orgsciencescholar.usresearchgate.netunirioja.es. Subsequent reaction of these Schiff bases with 2-mercaptoacetic acid in tetrahydrofuran (B95107) (THF) leads to the formation of thiazolidin-4-one derivatives researchcommons.orgresearchcommons.orgsciencescholar.usresearchgate.netunirioja.es. Similar reactions with 2-aminoacetic acid yield imidazolidin-4-one (B167674) derivatives researchcommons.orgresearchcommons.orgsciencescholar.usresearchgate.netunirioja.es.

Table 3: Synthesis of Triazole Derivatives

Reaction SequenceIntermediateReagents for CyclizationProduct TypeReference
1. Esterification, then conversion to semicarbazide/thiosemicarbazide/hydrazideEster derivative researchgate.net, Semicarbazide/Thiosemicarbazide/Phenylsemicarbazide/Hydrazide derivatives [2-5]Alkaline media (e.g., 4N-NaOH) or CS2/KOH followed by hydrazine hydrate1,2,4-Triazoles [6-8], 1,3,4-Triazole researchgate.net sciencescholar.usresearchgate.net

Table 4: Synthesis of Oxazolidinone and Thiazolidinone Derivatives

Step 1: Schiff Base FormationStep 2: CyclizationReagents for Step 2Product TypeReference
6-amino-1,3-dimethyluracil + Aromatic aldehydeSchiff base + 2-mercaptoacetic acidTHFThiazolidin-4-ones researchcommons.orgresearchcommons.orgsciencescholar.usresearchgate.netunirioja.es
6-amino-1,3-dimethyluracil + Aromatic aldehydeSchiff base + 2-aminoacetic acidTHFImidazolidin-4-ones researchcommons.orgresearchcommons.orgsciencescholar.usresearchgate.netunirioja.es

Formation of Multimeric and Macrocyclic Dimethyluracil Derivatives

The synthesis of multimeric and macrocyclic structures incorporating the dimethyluracil unit offers avenues for creating complex supramolecular architectures and materials with tailored properties.

Bis(dimethyluracil)methane Derivatives

Bis(6-amino-1,3-dimethyluracil-5-yl)methanes represent a significant class of dimeric derivatives. These compounds are typically synthesized via a one-pot reaction between 6-amino-1,3-dimethyluracil (2 equivalents) and an aldehyde (1 equivalent).

Green Synthesis in Water: An environmentally benign approach involves reacting the components in water at room temperature, often without the need for external catalysts, heat, or additives, yielding excellent yields (73-99%) within short reaction times (0.25-10 hours) researchgate.netresearchgate.netbiocrick.commdpi.comchemmethod.com.

Catalyzed Reactions: Various catalysts have been employed to enhance reaction efficiency. For instance, β-cyclodextrin-SO3H has been used as a recyclable supramolecular catalyst in water, providing good to excellent yields (84-92%) within 20-120 minutes researchgate.net.

Solvent-Free Conditions: Solvent-free methods, often employing nanocatalysts such as [Fe3O4@SiO2@Si(CH2)3–NMe2–(CH2)2–NMe2–SO3H][Cl]2 or SPTCDS at elevated temperatures (115-120 °C), have also been reported, achieving high yields (up to 95%) in relatively short times oiccpress.comchemmethod.com.

Tetrakis-Adducts: Higher oligomers, such as tetrakis-uracil adducts, can be formed by reacting 1,3-dimethyl-6-aminouracil with dialdehydes like glutaraldehyde (B144438) researchgate.net.

Table 5: Synthesis of Bis(dimethyluracil)methane Derivatives

Method/CatalystReactants (besides 6-amino-1,3-dimethyluracil)SolventTemperatureTimeYield RangeReference
Green methodAldehyde (aromatic, aliphatic, heterocyclic)WaterRoom Temp.0.25-10 h73-99% researchgate.netresearchgate.netbiocrick.commdpi.comchemmethod.com
NanocatalystAryl aldehydeSolvent-free115-120 °C45 min (example)Up to 95% oiccpress.comchemmethod.com
β-cyclodextrin-SO3HSubstituted aromatic aldehydesWaterRoom Temp.20-120 min84-92% researchgate.net

Polymer-Supported Dimethyluracil Conjugates

While direct conjugation of dimethyluracil units to polymer backbones is an area of ongoing research, related strategies involve polymer-supported catalysts or the synthesis of mesogenic compounds containing the dimethyluracil moiety.

Polymer-Supported Catalysis: Polymer-supported nanocatalysts, such as SMA/Py/ZnO, have been utilized in multicomponent reactions involving 6-amino-1,3-dimethyluracil for the synthesis of other heterocyclic systems, like chromeno[2,3-d]pyrimidine-diones cdnsciencepub.com. This approach leverages the benefits of heterogeneous catalysis, including ease of separation and recyclability.

Polymer Conjugation Principles: Although not directly involving 1,6-dimethyluracil, the copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used "click" chemistry reaction for forming peptide-polymer conjugates, illustrating a general method for attaching molecules to polymer supports core.ac.uk.

Mesogenic Derivatives: The synthesis of liquid crystalline materials (mesogens) incorporating the 6-amino-1,3-dimethyluracil moiety has been reported, where the uracil (B121893) unit is linked to biphenyl (B1667301) cores via various spacers researchgate.netresearchgate.net. These studies focus on the self-assembly and mesomorphic properties influenced by the molecular architecture.

Table 6: Polymer-Supported Catalysts and Conjugates

ApplicationCatalyst/MethodReactant (involving dimethyluracil)NotesReference
CatalysisSMA/Py/ZnO6-amino-1,3-dimethyl uracil, aryl aldehyde, 3,4-methylenedioxyphenolPolymer-supported nanocatalyst for chromeno[2,3-d]pyrimidine-diones synthesis cdnsciencepub.com
Conjugation PrincipleCuAAC (Click Chemistry)N/A (Peptides)General method for peptide-polymer conjugates; implies potential for other molecules core.ac.uk
Mesogenic DerivativesN/A6-amino-1,3-dimethyluracil moietySynthesis of liquid crystals containing the moiety, studied for mesomorphic properties researchgate.netresearchgate.net

Compound List

this compound (as per prompt's nomenclature, referring to the dimethylated uracil scaffold)

6-Amino-1,3-dimethyluracil

6-Chloro-1,3-dimethyluracil

1,3-Dimethyluracil (B184088)

6-Amino-5-formyluracil

Pyrido[2,3-d]pyrimidines

Pyrimido[4,5-b]azepines

6,7-dihydro-1H-pyrimido[4,5-b]azepine-2,4,8-triones

1,2,4-Triazoles

1,3,4-Triazoles

Thiazolidin-4-ones

Oxazolidin-4-ones

Imidazolidin-4-ones

Bis(6-amino-1,3-dimethyluracil-5-yl)methanes

Chromeno[2,3-d]pyrimidine-diones

Peptide-polymer conjugates

Mesogens containing 6-amino-1,3-dimethyluracil moiety

Concluding Perspectives and Future Research Trajectories in 1,6 Dimethyluracil Chemistry

Emerging Methodologies for Enhanced Synthesis and Derivatization

The synthesis of dimethylated uracil (B121893) derivatives has seen significant advancements, with a growing emphasis on sustainable and efficient methods. Future research will likely focus on developing even greener synthetic routes, employing novel catalytic systems, and exploring one-pot or continuous flow processes.

Green Synthesis and Catalysis: The development of catalytic systems, such as those utilizing Ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(TFA)₃) for the synthesis of 6-methyluracil (B20015) derivatives, exemplifies a move towards more environmentally benign processes tandfonline.comtandfonline.com. Future work could explore earth-abundant metal catalysts or organocatalysts for similar transformations. The use of water as a solvent, as seen in the synthesis of bis(6-amino-1,3-dimethyluracil-5-yl)methanes, highlights a promising avenue for reducing organic solvent waste researchgate.net.

Novel Derivatization Strategies: Expanding the repertoire of functionalization reactions on the uracil core remains a key area. This includes exploring regioselective C-H activation, employing novel coupling reactions, and developing efficient methods for introducing diverse substituents at various positions of the pyrimidine (B1678525) ring. For instance, the umpolung reactivity observed at the C-5 position of 1,3-dimethyluracil-6-carbonitrile with thiolate ions showcases the potential for exploring less conventional reaction pathways rsc.org.

Multicomponent Reactions (MCRs): The utility of dimethylated uracils, particularly 6-amino-1,3-dimethyluracil (B104193), in MCRs for constructing complex heterocyclic systems in a single step is well-established tandfonline.comnih.gov. Future research could focus on designing new MCRs that incorporate these scaffolds, leading to libraries of diverse compounds with potential biological activities.

Unexplored Reactivity Patterns and Mechanistic Insights

While much is known about the reactivity of uracil derivatives, specific unexplored avenues exist for understanding the intricate reaction mechanisms and uncovering novel transformations.

Electrophilic and Nucleophilic Additions: Further investigation into the addition reactions at the C5-C6 double bond, similar to the bisulfite addition reactions observed in nucleotides ttu.ee, could reveal new ways to functionalize the uracil ring. Understanding the precise mechanisms of reactions involving the amino group of 6-amino-1,3-dimethyluracil, particularly in complex cyclization or condensation processes, remains an area for detailed mechanistic studies researchgate.netnih.govnih.govacs.org.

Photochemistry and Redox Chemistry: The photochemical behavior of uracil derivatives, such as the UV-induced damage to DNA involving pyrimidine dimerization nih.gov, suggests potential for exploring the photochemistry of specific dimethylated uracils. Investigating their redox properties and potential as catalysts or mediators in redox reactions could also yield novel applications.

Stereoselective Transformations: Developing stereoselective synthetic routes to chiral derivatives of dimethylated uracils would be a significant advancement, enabling the synthesis of enantiomerically pure compounds for pharmaceutical and biological studies.

Advances in Spectroscopic and Structural Characterization Techniques

The accurate characterization of synthesized compounds is paramount. Advances in spectroscopic and structural elucidation techniques are crucial for confirming the identity, purity, and three-dimensional structure of novel dimethylated uracil derivatives.

High-Resolution NMR and Mass Spectrometry: The application of advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), coupled with high-resolution mass spectrometry (HRMS), is essential for unequivocally determining the structure of newly synthesized compounds. These techniques provide detailed information about connectivity and molecular weight, aiding in the confirmation of complex structures.

X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for definitive structural determination. Obtaining high-quality crystals of dimethylated uracil derivatives will allow for precise elucidation of bond lengths, bond angles, and intermolecular interactions, providing invaluable insights into their solid-state properties and packing. The use of X-ray crystallography has been reported for establishing the structures of bis(6-amino-1,3-dimethyluracil-5-yl)methanes tandfonline.com.

Advanced Spectroscopic Methods: Techniques like Raman spectroscopy, IR spectroscopy, and UV-Vis spectroscopy provide complementary information about functional groups, electronic transitions, and molecular vibrations. Their application in conjunction with computational predictions can offer a comprehensive understanding of the molecular properties.

Synergistic Integration of Experimental and Computational Approaches

The future of chemical research increasingly relies on the powerful synergy between experimental synthesis and theoretical computation. For dimethylated uracil chemistry, this integration can accelerate discovery, predict properties, and elucidate reaction mechanisms.

Computational Chemistry for Synthesis Design: Density Functional Theory (DFT) calculations can be employed to predict reaction pathways, transition states, and activation energies, guiding the optimization of synthetic conditions and the design of novel synthetic strategies. This can help in understanding regioselectivity and stereoselectivity in complex reactions.

Predictive Modeling for Biological Activity: Computational tools, including molecular docking and quantitative structure-activity relationship (QSAR) studies, can be used to predict the potential biological activities and target interactions of novel uracil derivatives. This approach can significantly streamline the drug discovery process by prioritizing compounds for experimental testing, as demonstrated in studies involving uracil-based motifs and histamine (B1213489) H3 receptor affinities nih.govsciencescholar.us.

Mechanistic Elucidation: Computational studies can provide detailed insights into reaction mechanisms that are difficult to probe experimentally. By simulating reaction intermediates, transition states, and energy profiles, computational chemistry can complement experimental observations, leading to a more profound understanding of chemical transformations involving dimethylated uracils.

Compound List

1,6-Dimethyluracil

1,3-Dimethyluracil (B184088)

6-Amino-1,3-dimethyluracil

6-Methyluracil

5-Bromo-3-cyclopentyl-1,6-dimethyluracil

3-Benzyl-5-bromo-1,6-dimethyluracil

6-Chloro-1,3-dimethyluracil (B186940)

5,6-Diamino-1,3-dimethyluracil

6-Amino-5-formamido-1,3-dimethyluracil

1,3-Dimethyl-6-oxy-hydrouracil

6-Amino-1,3-dimethyl-5-nitrosouracil (B1265697)

1,3-Dimethyluracil-6-carbonitrile

6-Methylthiouracil

Ethyl chloroacetate (B1199739)

Thiourea

Uracil

Thymine

Caffeine

Theophylline

Yb(TFA)₃ (Ytterbium(III) trifluoromethanesulfonate)

Scandium(III) trifluoromethanesulfonate

Ninhydrin

Aldehydes (general)

Active methylene (B1212753) compounds

Formic acid

Toluene

Dimethylformamide (DMF)

Chlorosulfonic acid

Thionyl chloride

2,2,6-trimethyl-4H-1,3-dioxin-4-one

Guanidine

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and structural integrity of 1,6-Dimethyluracil in synthetic chemistry research?

  • Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection for purity analysis. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are critical for structural confirmation. For advanced characterization, consider synchrotron-based techniques, such as photoionization efficiency (PIE) curves, to study electronic states, as demonstrated in studies of related dimethyluracil derivatives . Ensure detailed reporting of instrument parameters, solvent systems, and spectral interpretations to enhance reproducibility .

Q. How should experimental protocols be designed to investigate the non-covalent interactions (e.g., π-stacking) of this compound with nucleic acid bases?

  • Methodological Answer : Use molecular beam experiments coupled with tunable vacuum ultraviolet (VUV) synchrotron radiation to isolate and probe dimeric interactions, as applied in 1,3-dimethyluracil studies . Complement experimental data with density functional theory (DFT) calculations to map proton transfer pathways and interaction energies. For solution-phase studies, employ fluorescence quenching assays or isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. What are the best practices for synthesizing this compound derivatives with controlled regioselectivity?

  • Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst loading) based on precedents from analogous uracil alkylation studies . Use protecting groups (e.g., trimethylsilyl) to direct methylation to the N1 and N6 positions. Characterize intermediates via thin-layer chromatography (TLC) and intermediate NMR profiling to track regioselectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

  • Methodological Answer : Apply systematic review frameworks (e.g., PICO or FINER criteria) to identify variables such as substituent effects, linker length (e.g., alkylene chains in triazole derivatives), or assay conditions . Perform dose-response experiments (e.g., IC₅₀/EC₅₀ comparisons) with standardized controls and statistical validation (e.g., ANOVA with post-hoc tests) to isolate confounding factors .

Q. What computational strategies can elucidate the reaction mechanisms of this compound in catalytic systems, such as rhodium-mediated cross-coupling?

  • Methodological Answer : Combine DFT calculations with experimental kinetics (e.g., Eyring analysis) to model transition states and energy barriers. Use deuterium labeling or isotopic tracing to validate proton transfer pathways, as shown in studies of π-stacked dimethyluracil dimers . For catalytic cycles, employ molecular dynamics (MD) simulations to explore steric effects of methyl groups on reaction trajectories .

Q. How do methyl substituents at the 1- and 6-positions influence the electronic properties and biological activity of uracil derivatives?

  • Methodological Answer : Conduct comparative studies using 1,3-dimethyluracil and 6-methyluracil analogs to isolate electronic effects . Utilize UV-Vis spectroscopy and cyclic voltammetry to measure changes in π-π* transitions and redox potentials. Correlate these with bioactivity data (e.g., enzyme inhibition assays) to establish structure-activity relationships (SARs) .

Methodological Considerations for Data Interpretation

  • Statistical Validation : Report confidence intervals and effect sizes for biological assays. Use tools like Power Query or R for robust data transformation and visualization .
  • Reproducibility : Adhere to IUPAC nomenclature and detailed experimental protocols (e.g., reagent sources, spectral parameters) to ensure replicability .
  • Ethical Reporting : Disclose funding sources, conflicts of interest, and data availability per journal guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.